2-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline 2-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
Brand Name: Vulcanchem
CAS No.: 929820-41-7
VCID: VC0364579
InChI: InChI=1S/C20H15N5O2S/c1-26-14-7-9-15(10-8-14)27-12-18-22-23-20-25(18)24-19(28-20)17-11-6-13-4-2-3-5-16(13)21-17/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C20H15N5O2S
Molecular Weight: 389.4g/mol

2-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

CAS No.: 929820-41-7

Main Products

VCID: VC0364579

Molecular Formula: C20H15N5O2S

Molecular Weight: 389.4g/mol

2-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline - 929820-41-7

CAS No. 929820-41-7
Product Name 2-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
Molecular Formula C20H15N5O2S
Molecular Weight 389.4g/mol
IUPAC Name 3-[(4-methoxyphenoxy)methyl]-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C20H15N5O2S/c1-26-14-7-9-15(10-8-14)27-12-18-22-23-20-25(18)24-19(28-20)17-11-6-13-4-2-3-5-16(13)21-17/h2-11H,12H2,1H3
Standard InChIKey LCEQWDRZBYFTKL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
Canonical SMILES COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
PubChem Compound 17590741
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator